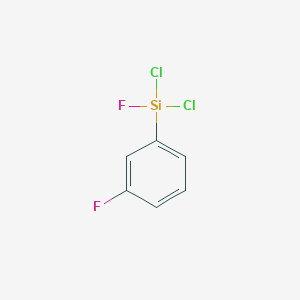
Dichloro(fluoro)(3-fluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(fluoro)(3-fluorophenyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, one fluorine atom, and a 3-fluorophenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(fluoro)(3-fluorophenyl)silane typically involves the reaction of 3-fluorophenylsilane with chlorine and fluorine sources under controlled conditions. One common method is the chlorination of 3-fluorophenylsilane using chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(fluoro)(3-fluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form a variety of derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and thiols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products:
Substitution Reactions: Various substituted silanes, depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
Dichloro(fluoro)(3-fluorophenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced polymers.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive molecules and drug candidates.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of Dichloro(fluoro)(3-fluorophenyl)silane in chemical reactions involves the activation of the silicon center, facilitating nucleophilic attack or coupling processes. The presence of electronegative chlorine and fluorine atoms influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Molecular Targets and Pathways:
Silicon Activation: The silicon atom is activated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.
Coupling Pathways: In coupling reactions, the compound participates in oxidative addition and transmetalation steps, leading to the formation of new carbon-silicon or carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Dichlorophenylsilane: Lacks the fluorine substituents, resulting in different reactivity and applications.
Trichlorosilane: Contains three chlorine atoms and no fluorine, used primarily in the production of high-purity silicon.
Fluorophenylsilane: Contains only fluorine substituents, with distinct properties and uses.
Uniqueness: Dichloro(fluoro)(3-fluorophenyl)silane is unique due to the combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and product formation.
Propriétés
Numéro CAS |
61502-49-6 |
|---|---|
Formule moléculaire |
C6H4Cl2F2Si |
Poids moléculaire |
213.08 g/mol |
Nom IUPAC |
dichloro-fluoro-(3-fluorophenyl)silane |
InChI |
InChI=1S/C6H4Cl2F2Si/c7-11(8,10)6-3-1-2-5(9)4-6/h1-4H |
Clé InChI |
GGFMPVIJUVQJFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Si](F)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




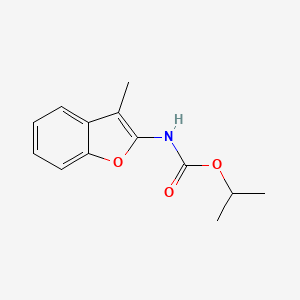
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
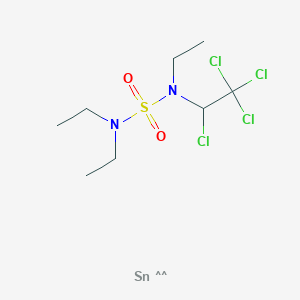

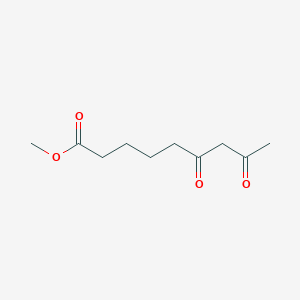
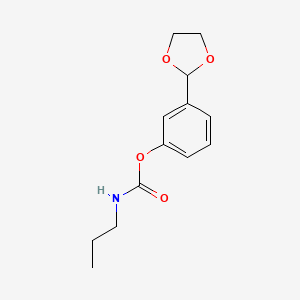

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
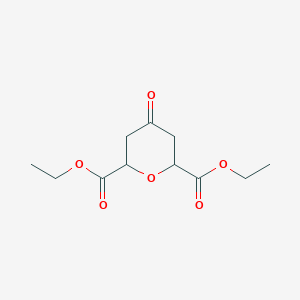
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
